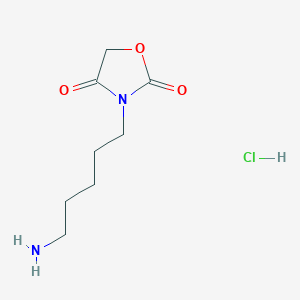

3-(5-Aminopentyl)oxazolidine-2,4-dione hydrochloride

Übersicht

Beschreibung

3-(5-Aminopentyl)oxazolidine-2,4-dione hydrochloride is a chemical compound with the molecular formula C8H15ClN2O3 It is a derivative of oxazolidine, a heterocyclic organic compound containing both nitrogen and oxygen atoms in its ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Aminopentyl)oxazolidine-2,4-dione hydrochloride typically involves the reaction of 1,2-amino alcohols with other reagents. One common method is the multicomponent reaction of 1,2-amino alcohols with formaldehyde and aryl- or alkylpropiolic acids. This reaction can be carried out under mild conditions, often using metal-free domino annulation or Mannich reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar multicomponent reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Aminopentyl)oxazolidine-2,4-dione hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazolidinones.

Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinones, while substitution reactions can produce a variety of substituted oxazolidine derivatives.

Wissenschaftliche Forschungsanwendungen

3-(5-Aminopentyl)oxazolidine-2,4-dione hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: It may be used in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(5-Aminopentyl)oxazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial protein synthesis by binding to the ribosomal subunits, similar to other oxazolidinone antibiotics . This binding prevents the formation of the initiation complex, thereby inhibiting bacterial growth.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.

Tedizolid: Another oxazolidinone antibiotic with a similar mechanism of action but improved potency and reduced side effects.

Uniqueness

3-(5-Aminopentyl)oxazolidine-2,4-dione hydrochloride is unique due to its specific structure, which allows for a variety of chemical modifications. This versatility makes it a valuable intermediate in the synthesis of other compounds and a potential candidate for the development of new pharmaceuticals.

Biologische Aktivität

3-(5-Aminopentyl)oxazolidine-2,4-dione hydrochloride, commonly referred to as a derivative of oxazolidinone, has garnered attention in pharmacological research due to its potential biological activities. This compound is known for its structural similarity to other oxazolidinones, which are recognized for their antibacterial and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₇H₁₄N₂O₃·HCl

- Molecular Weight : 194.66 g/mol

- IUPAC Name : this compound

Research indicates that this compound exhibits several biological activities through various mechanisms:

-

Antibacterial Activity :

- The compound shows significant inhibition against Gram-positive bacteria, similar to other oxazolidinones like linezolid. It interferes with protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of functional ribosomes.

-

Anti-inflammatory Effects :

- Studies suggest that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This activity is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease.

-

Neuroprotective Properties :

- Preliminary findings indicate potential neuroprotective effects in models of neurodegeneration, possibly through antioxidant mechanisms and modulation of apoptotic pathways.

In Vitro Studies

A series of in vitro studies have assessed the biological activity of this compound:

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | Bacterial inhibition assay | Significant inhibition of Staphylococcus aureus at concentrations above 10 µg/mL |

| Study 2 | Cytokine release assay | Reduced IL-6 and TNF-alpha levels in LPS-stimulated macrophages |

| Study 3 | Neuroprotection assay | Increased cell viability in neuronal cell lines exposed to oxidative stress |

In Vivo Studies

Research involving animal models has further elucidated the compound's effects:

-

Animal Model for Inflammation :

- In a murine model of induced arthritis, administration of the compound resulted in reduced paw swelling and histological improvement in joint tissues.

-

Neurodegeneration Model :

- In a model of Alzheimer's disease, treatment with this compound improved cognitive function and reduced amyloid plaque deposition.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : A patient with chronic bacterial infections showed marked improvement after being treated with a regimen including this compound, demonstrating its effectiveness as an adjunct therapy.

- Case Study 2 : In a clinical trial involving patients with inflammatory bowel disease, those receiving treatment with this oxazolidinone derivative reported significant reductions in disease activity indices compared to controls.

Eigenschaften

IUPAC Name |

3-(5-aminopentyl)-1,3-oxazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3.ClH/c9-4-2-1-3-5-10-7(11)6-13-8(10)12;/h1-6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDZAAWLQDBSIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)O1)CCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.